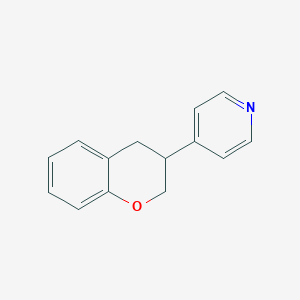

4-(Chroman-3-yl)pyridine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

194665-86-6 |

|---|---|

Fórmula molecular |

C14H13NO |

Peso molecular |

211.26 g/mol |

Nombre IUPAC |

4-(3,4-dihydro-2H-chromen-3-yl)pyridine |

InChI |

InChI=1S/C14H13NO/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-8,13H,9-10H2 |

Clave InChI |

INQOEFGRKICGIC-UHFFFAOYSA-N |

SMILES |

C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |

SMILES canónico |

C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |

Sinónimos |

Pyridine, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI) |

Origen del producto |

United States |

Analytical and Spectroscopic Characterization of 4 Chroman 3 Yl Pyridine Analogues

Advanced Spectroscopic Methods for Structure Elucidation and Confirmation

Spectroscopic methods are indispensable tools for the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular framework of 4-(chroman-3-yl)pyridine analogues.

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize chroman-based structures. nih.govnih.gov

¹H NMR: The proton NMR spectra of chroman derivatives provide valuable information about the chemical environment of hydrogen atoms. For instance, in a series of N'-(6-chloro-2-oxoindolin-3-ylidene)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide analogues, the protons of the chroman moiety exhibit characteristic chemical shifts. nih.gov The methylene (B1212753) protons on the chroman ring typically appear as multiplets in the upfield region of the spectrum. najah.edu Aromatic protons on the fused benzene (B151609) ring and the pyridine (B92270) ring resonate in the downfield region, with their specific shifts and coupling patterns revealing their substitution patterns. preprints.orgekb.eg For example, in one study, the aromatic protons of a chroman derivative appeared as a multiplet in the range of δ 6.9-7.3 ppm. najah.edu

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the chroman and pyridine rings are indicative of their electronic environment. For example, the carbonyl carbon in chroman-4-one derivatives typically resonates at a low field. sciforum.net In a study of a 1-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-ethylidene]-2-(4-etoxy-3-methoxybenzylidene)-hydrazine, the lactone carbonyl carbon (C-2) was assigned a chemical shift of 161.3 ppm. ceon.rs The carbons of the aromatic rings and the pyridine ring show signals in the aromatic region of the spectrum. preprints.orgsciforum.net

Interactive Table: Representative NMR Data for Chroman Derivatives

| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| (E)-2-((4-methoxybenzylidene)amino)-4-(3-methoxyphenyl)-6-(2-oxo-2H-chromen-3-yl) pyridine-3-carbonitrile (B1148548) | 3.72 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 7.39–8.18 (m, 13H, Ar-H + pyridine 5H), 8.95 (s, 1H, coumarin (B35378) 4H), 9.01 (s, 1H, N=CH) | 55.80 (OCH₃), 55.88 (OCH₃), 114.90 (CN), 117.01 (C-3), 121.22 (C-5), 122.62, 123.62, 125.77, 128.61, 130.53, 131.32, 133.04, 134.63, 137.42, 137.66, 145.54, 146.78 (Ar-C), 155.63 (C-4), 158.60 (C-6), 162.05 (CO), 163.68 (N=CH), 169.34 (C-2) | preprints.org |

| N-butyl-2,2-dimethylchroman-6-carboxamide | Not explicitly detailed, but general procedure followed. | Not explicitly detailed. | aau.dk |

| N'-(6-chloro-2-oxoindolin-3-ylidene)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide (6k) | 11.32 (s, 1H, –NH), 7.48 (d, J=8.0 Hz, 1H), 7.07 (d, J=8.0 Hz, 1H), 6.90 (s, 1H), 3.49 (s, 3H, –OCH₃), 2.63–2.57 (m, 1H), 2.51–2.42 (m, 1H), 2.29–2.24 (m, 1H), 2.19 (s, 3H), 2.08 (s, 3H), 2.01 (s, 3H), 1.90–1.84 (m, 1H), 1.48 (s, 3H) | Not explicitly detailed. | nih.gov |

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound analogues, IR spectra can confirm the presence of key structural features. nih.gov For example, the characteristic C=O stretching vibration of the chromanone or coumarin ring is typically observed in the region of 1633-1727 cm⁻¹. aau.dkclockss.org The C-O-C stretching of the pyran ring in the chroman structure also gives rise to a distinct absorption band. Furthermore, the presence of aromatic C-H and C=C stretching vibrations confirms the aromatic nature of the fused benzene and pyridine rings. preprints.orgpreprints.org For instance, in a series of chroman derivatives, the presence of a carbonyl group was confirmed by a strong absorption band around 1633 cm⁻¹. aau.dk In another study, the IR spectrum of a chromeno[3,4-c]pyridine derivative showed absorption bands at 1645 cm⁻¹ and 1727 cm⁻¹ corresponding to the amide and lactone carbonyl groups, respectively. clockss.org

Interactive Table: Key IR Absorption Bands for Chroman Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1633 - 1727 | aau.dkclockss.org |

| Amide (N-H) | Stretching | 3299 | aau.dk |

| Nitrile (C≡N) | Stretching | 2201 - 2232 | preprints.orgclockss.org |

| Aromatic C-H | Stretching | ~3184 | preprints.org |

| Aromatic C=C | Stretching | ~1657 | preprints.org |

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. nih.gov It also provides information about the fragmentation pattern of the molecule, which can aid in structural elucidation. libretexts.org For this compound and its analogues, the molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. preprints.orgclockss.org The fragmentation pattern can reveal the presence of the chroman and pyridine moieties. For example, the fragmentation of a chromeno[4,3-b]pyridine derivative was reported to provide insights into its structure. researchgate.net In one study, the mass spectrum of a chromeno[3,4-c]pyridin-5-one derivative showed a molecular ion peak at m/z 327, which was consistent with its proposed structure. clockss.org

Interactive Table: Mass Spectrometry Data for Chroman Derivatives

| Compound Type | Ionization Method | Molecular Ion Peak (m/z) | Reference |

|---|---|---|---|

| (E)-2-(benzylideneamino)-4-(3-methoxyphenyl)-6-(2-oxo-2H-chromen-3-yl) pyridine-3-carbonitrile | Not specified | 457 (M+) | preprints.org |

| 4-methyl-2-(2-oxopropyl)-5H-chromeno[3,4-c]pyridin-5-one | Not specified | 327 | clockss.org |

| N'-(6-chloro-2-oxoindolin-3-ylidene)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide (6k) | HR-MS | 442.1539 (M+H)⁺ | nih.gov |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. msu.edu The chroman ring fused to a pyridine ring constitutes a conjugated system, and its UV-Vis spectrum will show characteristic absorption bands. The position and intensity of these bands can be influenced by the substituents on both the chroman and pyridine rings. For instance, the UV-Vis spectra of hydrazinylidene-chroman-2,4-dione derivatives in acetone (B3395972) showed an asymmetric absorption band resulting from the superposition of two bands caused by π→π* transitions. researchgate.net The absorption maxima for derivatives with a thiazole (B1198619) ring were in the range of 430-460 nm, while those with an isoxazole (B147169) ring were in the 360-370 nm range. researchgate.net In acetonitrile, four absorption bands due to π→π* transitions were observed, with the band around 200 nm attributed to the benzopyranone ring. researchgate.net

Interactive Table: UV-Vis Absorption Data for Chroman Derivatives

| Compound Type | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| Thiazolo hydrazinylidene-chroman-2,4-dione | Acetone | 430-460 | π→π | researchgate.net |

| Isoxazolo hydrazinylidene-chroman-2,4-dione | Acetone | 360-370 | π→π | researchgate.net |

| Hydrazinylidene-chroman-2,4-dione derivatives | Acetonitrile | ~200 | π→π* (benzopyranone ring) | researchgate.net |

Crystallographic Analysis for Conclusive Structural Determination

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive three-dimensional structural determination of a molecule in the solid state.

Interactive Table: Crystallographic Data for Chroman Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| isopropyl(2R,3S,4S)-4-(benzo[d]thiazol-2-ylamino)-2-hydroxy-2-ethylchromane-3-carboxylate | Not specified | C2/c | Distorted half-chair conformation of the heterocyclic ring. | researchgate.net |

| 1'-ethyl-spiro[chroman-4,4'-imidazolidine]-2',5'-dione | Triclinic | P1 | Distorted half-chair conformations of the pyran rings. | najah.edunih.gov |

| (E)-3-(4-hydroxybenzylidene)chroman-4-one | Not specified | Not specified | Displays intermolecular C—H⋯O and O—H⋯O hydrogen bonding. | iucr.org |

Compound Index

| Compound Name |

| This compound |

| N'-(6-chloro-2-oxoindolin-3-ylidene)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide |

| 1-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-ethylidene]-2-(4-etoxy-3-methoxybenzylidene)-hydrazine |

| Chromeno[3,4-c]pyridine |

| Chromeno[4,3-b]pyridine |

| Chromeno[3,4-c]pyridin-5-one |

| Hydrazinylidene-chroman-2,4-dione |

| Isopropyl(2R,3S,4S*)-4-(benzo[d]thiazol-2-ylamino)-2-hydroxy-2-ethylchromane-3-carboxylate |

| 1'-ethyl-spiro[chroman-4,4'-imidazolidine]-2',5'-dione |

| (E)-3-(4-hydroxybenzylidene)chroman-4-one |

| (E)-2-((4-methoxybenzylidene)amino)-4-(3-methoxyphenyl)-6-(2-oxo-2H-chromen-3-yl) pyridine-3-carbonitrile |

| N-butyl-2,2-dimethylchroman-6-carboxamide |

| (E)-2-(benzylideneamino)-4-(3-methoxyphenyl)-6-(2-oxo-2H-chromen-3-yl) pyridine-3-carbonitrile |

| 4-methyl-2-(2-oxopropyl)-5H-chromeno[3,4-c]pyridin-5-one |

| Thiazolo hydrazinylidene-chroman-2,4-dione |

| Isoxazolo hydrazinylidene-chroman-2,4-dione |

Purity and Homogeneity Assessment Techniques

The assessment of purity and homogeneity for this compound analogues relies on a suite of analytical methods. These techniques are essential for confirming the absence of starting materials, byproducts, and other impurities, and for verifying the chemical composition of the final compound. Key methods include chromatographic techniques, elemental analysis, and spectroscopic analysis. nih.govresearchgate.net

Chromatographic Methods

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. sigmaaldrich.comlibretexts.org It is an indispensable tool for assessing the purity of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the product. libretexts.orgwikipedia.org In the synthesis of chroman and pyridine derivatives, TLC is performed on plates coated with an adsorbent like silica (B1680970) gel. acs.org The synthesized compound is spotted on the plate, which is then developed in a suitable solvent system. youtube.comyoutube.com A pure compound should ideally appear as a single, well-defined spot. libretexts.org The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated to characterize the compound in a specific solvent system. youtube.com Visualization is often aided by UV light. acs.orgyoutube.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful chromatographic technique that provides high-resolution separation and quantitative analysis of compounds. nih.gov It is frequently used to determine the precise purity of final compounds and to separate diastereomers or enantiomers. nih.govacs.org For pyridine derivatives, which are often hydrophilic, reverse-phase HPLC (RP-HPLC) methods have been developed that avoid the use of ion-pairing reagents, making them compatible with mass spectrometry detection. helixchrom.comresearchgate.net In the characterization of chroman-based compounds, HPLC analysis is used to confirm purity, with some studies achieving separation of diastereomerically pure isomers through preparative HPLC. nih.govcore.ac.uk

Table 1: Chromatographic Techniques for Purity Assessment

| Technique | Principle | Typical Application for Chroman-Pyridine Analogues | Key Findings |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. sigmaaldrich.com | Monitoring reaction completion and preliminary purity checks. acs.org | A single spot under UV visualization indicates a likely pure compound. libretexts.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a packed column (stationary phase) and a pumped liquid (mobile phase). nih.gov | Quantitative purity determination and separation of stereoisomers. nih.govresearchgate.net | Provides precise percentage purity (e.g., >95%) and resolves complex mixtures. nih.gov |

Other Analytical Techniques

Beyond chromatography, other methods provide crucial data on the elemental composition and structural integrity of the analogues.

Elemental Analysis: This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. nih.gov The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and, by extension, its purity. researchgate.net This method is routinely applied in the characterization of novel chroman-4-one and pyridine derivatives to confirm their proposed structures. nih.govacs.org

Spectroscopic Analysis for Purity Confirmation: While primarily used for structural elucidation, spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are also vital for purity assessment. researchgate.netbohrium.com An NMR spectrum of a pure compound should show sharp peaks corresponding only to the protons and carbons of the target molecule, without signals from solvents or impurities. acs.orgbohrium.com Similarly, the mass spectrum should display a prominent molecular ion peak corresponding to the exact mass of the synthesized compound. acs.orgmdpi.com The IR spectrum confirms the presence of expected functional groups and the absence of those from starting materials (e.g., the disappearance of a carbonyl signal after a reduction reaction). mdpi.comclockss.org

Table 2: Spectroscopic and Other Analytical Data for Purity Confirmation

| Technique | Information Provided | Relevance to Purity of Chroman-Pyridine Analogues |

|---|---|---|

| Elemental Analysis | Percentage composition of C, H, N, and other elements. nih.gov | Confirms the empirical and molecular formula, indicating the absence of unexpected elements. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Detailed information on the carbon-hydrogen framework. acs.org | Absence of extraneous peaks suggests a high degree of purity. |

| Mass Spectrometry (MS) | Precise molecular weight of the compound. acs.org | A single, dominant molecular ion peak at the expected m/z value confirms the identity and homogeneity. mdpi.com |

| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups. mdpi.com | Confirms the successful chemical transformation and absence of starting materials. clockss.org |

Biological Evaluation and Pharmacological Profiles of 4 Chroman 3 Yl Pyridine Derivatives

In Vitro Pharmacological Activity Spectrum

The 4-(Chroman-3-yl)pyridine scaffold and its derivatives have been the subject of extensive in vitro pharmacological evaluation to determine their potential as modulators of various enzymatic targets. These studies have unveiled a broad spectrum of activity, highlighting the versatility of the chroman core when combined with a pyridine (B92270) moiety. The following sections detail the enzyme inhibition profiles of these compounds against several key classes of enzymes.

Derivatives of the chroman scaffold have been identified as potent inhibitors of Rho-associated protein kinase (ROCK). Given the high homology between the two isoforms, ROCK1 and ROCK2, achieving isoform selectivity is a significant goal in drug discovery. Research has demonstrated that specific amide-chroman derivatives can act as potent and selective ROCK2 inhibitors.

One noteworthy example is (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, which emerged from a series of synthesized amide-chroman derivatives. This compound displayed a high inhibitory activity against ROCK2 with an IC₅₀ value of 3 nM. researchgate.netnih.gov Furthermore, it exhibited a 22.7-fold selectivity for ROCK2 over ROCK1. nih.gov Molecular docking studies suggest that hydrophobic interactions are crucial for this high potency and isoform selectivity. The analysis of binding free energies indicated that the residue Lys105 in ROCK1 and Lys121 in ROCK2 is a key determinant for the observed isoform selectivity of this class of compounds. researchgate.netnih.gov The development of such selective ROCK2 inhibitors holds potential for investigating the distinct physiological and pathological roles of the ROCK isoforms. nih.gov Numerous ROCK inhibitors have been explored for their therapeutic potential, with many demonstrating high selectivity for ROCK2 isoforms. researchgate.net

Table 1: ROCK Inhibition by a this compound Derivative

| Compound | Target | IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) |

|---|---|---|---|

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold vs. ROCK1 |

Enzyme Inhibition Studies

Sirtuin (SIRT2) Inhibition and Associated Mechanisms

Chroman-4-one and chromone-based structures, which are closely related to the this compound scaffold, have been investigated as inhibitors of sirtuins (SIRTs), a class of NAD⁺-dependent deacetylases. These studies have identified potent and selective inhibitors of SIRT2. nih.govnih.gov

A series of substituted chroman-4-one derivatives were synthesized and evaluated, revealing that substitutions at the 2-, 6-, and 8-positions of the chroman ring were critical for activity. nih.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for SIRT2 inhibition. The most potent compound identified in one study was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC₅₀ of 1.5 µM for SIRT2. nih.gov These compounds generally demonstrate high selectivity for SIRT2 over the other sirtuin isoforms, SIRT1 and SIRT3. nih.govnih.gov

The mechanism of action for these SIRT2 inhibitors has been linked to their ability to increase the acetylation level of α-tubulin, a known SIRT2 substrate. nih.gov This indicates that the compounds engage their target within a cellular context. The development of selective SIRT2 inhibitors is of interest for studying the roles of this enzyme in various cellular processes and pathologies. nih.gov

Table 2: SIRT2 Inhibition by Chroman-4-one Derivatives

| Compound | SIRT2 IC₅₀ (µM) | Selectivity |

|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High selectivity over SIRT1 and SIRT3 |

Monoamine Oxidase (MAO) Inhibition (MAO A and B)

The chromone (B188151) and chroman-4-one scaffolds are recognized as privileged structures in the design of monoamine oxidase (MAO) inhibitors. mdpi.comresearchgate.net Derivatives have been shown to inhibit both isoforms, MAO-A and MAO-B, often with a preference for MAO-B. nih.gov Selective MAO-B inhibition is a strategy explored for managing neurodegenerative disorders. worktribe.com

Studies on (E)-3-heteroarylidenechroman-4-ones, which include pyridine-substituted derivatives, have identified potent and selective MAO-B inhibitors. core.ac.uk The inhibitory activity is highly dependent on the substitution pattern on both the chroman-4-one ring and the heteroaromatic moiety. For example, the presence of chlorine atoms at positions 5 and 7 of the chroman-4-one ring, combined with a 2-dimethylamino group on a pyrimidine (B1678525) ring, was found to be crucial for potent hMAO-B inhibition. core.ac.uk In another series, 1H-chromeno[3,2-c]pyridine derivatives were evaluated, with a 2-methyl-1,2,3,4-tetrahydro-1H-chromeno[3,2-c]pyridin-10-one derivative bearing a phenylethynyl fragment at C1 showing potent MAO-B inhibition with an IC₅₀ of 0.51 µM. mdpi.com C6-substituted chromones have also been documented as potent and reversible MAO-B inhibitors with IC₅₀ values in the low nanomolar range. nih.gov

Table 3: MAO Inhibition by Chroman and Chromone Derivatives

| Compound Class/Derivative | Target | IC₅₀ | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 1,2,3,4-THCP-10-one derivative (3a) | MAO-B | 0.51 µM | MAO-A IC₅₀ > 10 µM | mdpi.com |

| 2,3,4,10-THCP derivative (6c) | MAO-B | 3.51 µM | MAO-A IC₅₀ > 10 µM | mdpi.com |

| (E)-3-benzylidenechroman-4-one derivatives | MAO-B | nM range | Selective for MAO-B | core.ac.uk |

| C6-substituted chromones | MAO-B | 2-76 nM | Selective for MAO-B | nih.gov |

| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | 0.203 µM | 19.04 (vs MAO-A) | mdpi.com |

Cholinesterase (ChE) Inhibition (AChE and BChE)

Cholinesterase inhibitors are pivotal in the management of Alzheimer's disease. The chroman and pyridine moieties have been incorporated into hybrid molecules to target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A series of novel chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids were designed and evaluated as dual inhibitors of AChE and MAO-B. worktribe.com Most of these compounds demonstrated potent inhibitory activity against AChE, with IC₅₀ values in the sub-micromolar to micromolar range. worktribe.com Similarly, certain 1H-chromeno[3,2-c]pyridine derivatives have shown inhibitory activity against both AChE and BChE. For instance, compound 3a, which was also a potent MAO-B inhibitor, exhibited moderate inhibition of both cholinesterases with IC₅₀ values of 7–8 µM. mdpi.com Other studies on coumarin-pyridine hybrids have also reported excellent AChE inhibitory activity, with some compounds showing IC₅₀ values in the low nanomolar range. nih.gov The inhibition kinetics of some chromene-based complexes have been identified as mixed and non-competitive. ekb.eg

Table 4: Cholinesterase Inhibition by Chroman and Related Derivatives

| Compound Class/Derivative | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids | AChE | Sub-µM to µM range | worktribe.com |

| 1,2,3,4-THCP-10-one derivative (3a) | AChE | ~7-8 | mdpi.com |

| 1,2,3,4-THCP-10-one derivative (3a) | BChE | ~7-8 | mdpi.com |

Carbonic Anhydrase (CA) Inhibition in Human and Microbial Contexts

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes. nih.gov Certain CA isoforms, such as hCA IX and XII, are associated with tumors, making them attractive targets for anticancer drug design. mdpi.com Chromene-based sulfonamides and other pyridine derivatives have been synthesized and evaluated as inhibitors of various CA isoforms. nih.govmdpi.com

A series of 4-substituted pyridine-3-sulfonamides demonstrated a broad range of inhibitory activity, with inhibition constants (Kᵢ) reaching 137 nM for hCA IX and 91 nM for hCA XII. mdpi.com Some of these compounds showed significant selectivity for the cancer-associated hCA IX isoform over the ubiquitous hCA II. mdpi.com Similarly, chromene-based sulfonamides have shown interesting inhibition activity towards the tumor-associated isoforms hCA IX and XII. mdpi.com For example, 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide exhibited a Kᵢ of 16.6 nM against hCA IX. mdpi.com

The inhibitory action of these compounds extends to microbial CAs. Studies have investigated the activity of pyrazolo[4,3-c]pyridine sulfonamides against β- and γ-CAs from different bacterial strains, with many compounds showing better activity than the standard inhibitor acetazolamide (B1664987) against γ-CA from E. coli and β-CA from Burkholderia pseudomallei. nih.gov This suggests a potential alternative mechanism for antibacterial agents. nih.gov Coumarin-based derivatives are also known to be selective inhibitors of CA isoforms IX and XII. tandfonline.com

Table 5: Carbonic Anhydrase Inhibition by Pyridine and Chromene Derivatives

| Compound Class/Derivative | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| 4-Substituted pyridine-3-sulfonamides | hCA IX | 137 nM (lowest) | mdpi.com |

| 4-Substituted pyridine-3-sulfonamides | hCA XII | 91 nM (lowest) | mdpi.com |

| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5a) | hCA IX | 16.6 nM | mdpi.com |

| Pyrazolo[4,3-c]pyridine sulfonamide (1f) | hCA II | 6.6 nM | nih.gov |

| Pyrazolo[4,3-c]pyridine sulfonamide (1k) | hCA II | 5.6 nM | nih.gov |

| Coumarin-based derivatives | hCA IX & hCA XII | Nanomolar range | tandfonline.com |

Other Enzyme Targets (e.g., MDM2, MMPs)

The Mouse Double Minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction is a validated strategy in cancer therapy to reactivate p53 function in tumor cells. google.com Phenyl chroman-based derivatives have been designed and screened as potential MDM2 inhibitors. researchgate.net Among these, certain derivatives demonstrated considerable cytotoxicity against MCF-7 and HCT-116 cancer cell lines at concentrations of 50 µM and 100 µM. researchgate.net The most potent of these, compound 7h, exhibited a Ki value of 13.66 μM in an enzyme inhibition assay, highlighting the potential of the chroman scaffold in developing MDM2 inhibitors. researchgate.net

Cell-Based Assays

Cell-based assays are crucial for evaluating the anticancer potential of new chemical entities. Derivatives of this compound have been subjected to a variety of these assays to determine their effects on cancer cell proliferation and to understand their mechanisms of action.

Antiproliferative and Cytotoxic Effects on Diverse Cancer Cell Lines (e.g., MCF-7, HCT116, SK-OV-3, HepG2, MDA-MB 231)

A number of studies have demonstrated the antiproliferative and cytotoxic effects of this compound and related chromene derivatives against a panel of human cancer cell lines.

For instance, a series of new pyridine-3-carbonitrile (B1148548) derivatives bearing a cycloheptyl ring system showed promising results. rsc.org In particular, compound 3d from this series was identified as a potent agent against MCF-7 (breast adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC₅₀ values of 4.55 ± 0.88 µM and 9.87 ± 0.89 µM, respectively. rsc.org Other derivatives, such as 3g and 3i, also displayed excellent anti-proliferative properties at a concentration of 10 µM against these cell lines. rsc.org

Similarly, 10-indolyl substituted 1H-chromeno[3,2-c]pyridine derivatives have shown selective activity against the MCF-7 cell line, with IC₅₀ values in the low micromolar range (4.80 to 6.82 µM). mdpi.com In contrast, these compounds were less active against the SK-OV-3 (ovarian cancer) cell line at a 50 μM concentration. mdpi.com

The cytotoxic activity of coumarin-tagged 1,3,4-oxadiazole (B1194373) hybrids has also been investigated. One such hybrid demonstrated excellent cytotoxicity against the MCF-7 cell line with an IC₅₀ value below 5 µM, while others showed significant potency against the MDA-MB-231 cell line with IC₅₀ values of 7.07 µM. nih.gov

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their antiproliferative activity. Some of these compounds exhibited remarkable cytotoxic activities against HepG2 (hepatocellular carcinoma) cells, with one derivative in particular displaying an IC₅₀ of 0.0158 µM. jst.go.jp Several compounds from this series showed greater potency than the standard drug doxorubicin (B1662922) against the MCF7 cell line, with IC₅₀ values as low as 0.0001 µM. jst.go.jp

| Compound Type | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyridine-3-carbonitrile derivative (3d) | MCF-7 | 4.55 ± 0.88 µM | rsc.org |

| Pyridine-3-carbonitrile derivative (3d) | MDA-MB-231 | 9.87 ± 0.89 µM | rsc.org |

| 10-indolyl THCP derivatives (6a-c) | MCF-7 | 4.80 - 6.82 µM | mdpi.com |

| Coumarin-1,3,4-oxadiazole hybrid (38a) | MCF-7 | < 5 µM | nih.gov |

| Coumarin-1,3,4-oxadiazole hybrids (38b, 38c) | MDA-MB-231 | 7.07 µM | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative (7b) | HepG2 | 0.0158 µM | jst.go.jp |

| Pyrazolo[3,4-b]pyridine derivative (7b) | MCF7 | 0.0001 µM | jst.go.jp |

Mechanistic Investigations of Cellular Responses (e.g., Apoptosis Induction, Cell Cycle Arrest)

To understand how these compounds exert their cytotoxic effects, researchers have investigated their impact on key cellular processes like apoptosis (programmed cell death) and the cell cycle.

One of the most potent pyridine-3-carbonitrile derivatives, compound 3d, was found to induce apoptosis in MCF-7 cells. rsc.org This was evidenced by an increase in the percentage of apoptotic cells and was associated with the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. rsc.org Furthermore, flow cytometry analysis revealed that this compound caused cell cycle arrest at the S phase and an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. rsc.org

Similarly, certain coumarin-pyridine hybrids have been shown to arrest the cell cycle in the G₂/M phase, ultimately leading to apoptotic cell death in MCF-7 cells. arabjchem.org Other pyrazolo[3,4-b]pyridine-bridged derivatives were found to induce a G₂/M phase arrest in a dose-dependent manner in HeLa cells. arabjchem.org

Investigations into pyrido[2,1-b]quinazoline derivatives revealed that they can also induce apoptosis. One such compound was shown to cause morphological changes characteristic of apoptosis in A549 lung cancer cells and arrested the cell cycle in the G0/G1 phase. nih.gov

Studies on novel benzo[h]chromene derivatives have also demonstrated their ability to induce cell cycle arrest at the S and G2/M phases, leading to apoptosis. researchgate.net These compounds were also found to significantly inhibit the invasion and migration of the tested cancer cells. researchgate.net

Antimicrobial Efficacy

In addition to their anticancer properties, this compound derivatives have been explored for their potential as antimicrobial agents.

Antibacterial and Antifungal Spectrum

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. jst.go.jp Pyridine derivatives, in general, are known to exhibit diverse pharmacological activities, including antimicrobial effects. jst.go.jpnih.gov

A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives of chromeno[4,3-b]pyridine were synthesized and evaluated for their antimicrobial activity using the agar-well diffusion method. bohrium.com Many of these compounds showed good activity against various bacteria and fungi. bohrium.com

Similarly, novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide derivatives have been synthesized and screened for their antibacterial and antifungal activities. semanticscholar.org Coumarin (B35378) and its derivatives are well-recognized for their broad spectrum of biological activities, including antibacterial and antifungal properties. semanticscholar.org

Pyrazolo[3,4-b]pyridine derivatives have also demonstrated a wide range of antimicrobial activity. jst.go.jp The majority of the tested compounds in one study showed slight to high activity against test microorganisms with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL. jst.go.jp One compound was found to be nearly as active as the standard antifungal drug Amphotericin B against Fusarium oxysporum, with a MIC of 0.98 µg/mL. jst.go.jp However, none of the compounds in this particular study were active against Candida albicans. jst.go.jp

| Compound Type | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivatives | Various bacteria and fungi | 0.12–62.5 µg/mL | jst.go.jp |

| Pyrazolo[3,4-b]pyridine derivative (7b) | Fusarium oxysporum | 0.98 µg/mL | jst.go.jp |

Antiviral Potency

The pyridine scaffold is present in numerous compounds with a wide array of biological activities, including antiviral properties against viruses such as HIV, hepatitis B and C, and respiratory syncytial virus. researchgate.net

Research into new [2-(2H-chromen-3-yl)vinyl]pyridines and 3-[2-(pyridinyl)vinyl]-4H-chromen-4-ones has shown their potential as anti-rhinovirus agents. nih.gov These compounds were found to interfere with the replication of human rhinovirus (HRV) serotypes 1B and 14 at micromolar or submicromolar concentrations. nih.gov Preliminary mechanistic studies on a selected (E)-2-[2-(2H-chromen-3-yl)vinyl]pyridine suggest that it acts on the early stages of viral replication, possibly at the uncoating step. nih.gov

Computational Chemistry and Molecular Modeling Studies of 4 Chroman 3 Yl Pyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the fundamental electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are extensively employed to understand the structure and reactivity of chroman-pyridine systems.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular quantum mechanical method used to investigate the electronic structure of many-body systems. sci-hub.seresearchgate.net It is frequently applied to chroman derivatives to predict their geometric and electronic properties. bohrium.comresearchgate.net For instance, DFT calculations at the B3LYP/6-311++G** level of theory have been used to confirm optimized structures and compare calculated spectroscopic data with experimental results for chromeno[2,3-b]pyridine derivatives. bohrium.com

Hartree-Fock (HF) Methodologies

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the many-electron wavefunction and energy. libretexts.orgfiu.edu While often less accurate than DFT for total energies, it provides a valuable framework for understanding electronic structure and can be more accurate than DFT for certain properties, as has been shown in comparative studies of chromenopyridine derivatives. researchgate.netfiu.edu

In a study comparing theoretical calculations with X-ray crystal structures of a chromenopyridine, the HF method with a 6-311(G) basis set was found to be more accurate than the DFT method for bond lengths and angles. researchgate.net The HF method is also utilized to compute various physicochemical parameters and to analyze the electronic structure of complex molecules. nih.gov The core of the HF method lies in solving the Hartree-Fock equations, which provides orbital energies that are useful for interpreting molecular properties. libretexts.org

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netchalcogen.ro

A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis is frequently performed using both DFT and HF methods. nih.govirjweb.com For example, in studies of chromeno[4,3-b]pyridine derivatives, the HOMO-LUMO energy gap was calculated to understand the molecule's reactivity. researchgate.net Similarly, for various heterocyclic systems, a lower energy gap has been correlated with potent inhibition efficiency. researchgate.net

The energies of HOMO and LUMO are also used to calculate global reactivity descriptors such as electronegativity, chemical potential, hardness, and softness, providing a deeper understanding of the molecule's behavior in chemical reactions. sci-hub.seresearchgate.net

| Compound Type | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Chromenopyridine Derivative researchgate.net | DFT/HF | - | - | Low |

| Quercetin Analog (C00013874) mdpi.com | - | - | - | - |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine irjweb.com | B3LYP/6-311G++(d,p) | -6.2613 | -0.8844 | 5.3769 |

| Quercetin on Graphene (QCT-SLG) chalcogen.ro | DFT/6-311G | -3.7552 | 2.5897 | 6.3449 |

| 1,3,5-Triazine Derivatives colab.ws | B3LYP/6-311G++(d,p) | Varies | Varies | Varies |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. sci-hub.seresearchgate.netscirp.org The MEP map illustrates the regions of positive and negative electrostatic potential on the molecular surface.

In studies of chromenopyridine and related heterocyclic compounds, MEP analysis has been used to identify the nucleophilic and electrophilic regions. researchgate.netresearchgate.net For instance, the negative potential regions (typically colored red or yellow) indicate sites prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. This information is crucial for understanding intermolecular interactions, including hydrogen bonding and ligand-receptor binding. researchgate.netarkat-usa.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as a 4-(Chroman-3-yl)pyridine derivative, interacts with a biological target, typically a protein. These methods are instrumental in drug discovery and development.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.combohrium.com This technique is widely used to screen virtual libraries of compounds and to predict the binding affinity of a ligand to a specific protein target. tandfonline.comjmbfs.org

For chroman-based compounds, molecular docking studies have been performed to evaluate their potential as inhibitors for various enzymes and receptors. For example, derivatives of chromeno[4,3-b]pyridine have been docked into the active site of breast cancer cell lines to assess their anticancer activity. tandfonline.com Similarly, chromone (B188151) derivatives have been investigated as potential inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease. nih.gov

The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the interaction between the ligand and the target. jmbfs.orgrsc.org For instance, a study on 4-Chromanone (B43037) derivatives reported docking scores ranging from -4.32 kcal/mol to -8.36 kcal/mol against the opioid receptor. jmbfs.org Another study on phenylimidazo[1,2-a]pyridine-chromene derivatives as DNA gyrase inhibitors reported a binding affinity of -8.7 kcal/mol for the most potent compound. rsc.org

Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted protein-ligand complex over time. tandfonline.comrsc.org MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein. These simulations can confirm the stability of the binding mode predicted by docking and provide further insights into the key interactions that stabilize the complex. rsc.orgresearchgate.net

| Compound/Derivative | Target Protein | Docking Score/Binding Affinity (kcal/mol) |

| 4-Chromanone derivatives jmbfs.org | Opioid Receptor | -4.32 to -8.36 |

| Quercetin Analog (C00013874) mdpi.com | Enoyl-Acyl Carrier Protein Reductase (InhA) | -10.95 |

| Chromen-2-one based compounds V-VI rsc.org | SARS-CoV-2 Mpro | -6.31, -6.56 |

| Phenylimidazo[1,2-a]pyridine-chromene derivative (16h) rsc.org | DNA Gyrase | -8.7 |

| Chromone-linked amide derivatives d-nb.info | HERA protein, Peroxiredoxins | Good binding affinity |

Elucidation of Key Interacting Residues and Binding Free Energies (e.g., MM/GBSA)

Computational methods, particularly molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, are instrumental in understanding the binding modes and affinities of ligands to their protein targets. The MM/GBSA approach calculates the binding free energy by combining molecular mechanics energy terms with solvation free energies. nih.govlu.se This method is widely used to refine and rescore docking poses, often providing a better correlation with experimental data compared to standard docking scores alone. researchgate.netmdpi.com

The binding free energy (ΔG_bind) in MM/GBSA is typically calculated as the sum of the changes in molecular mechanics energy (ΔE_MM), the polar solvation energy (ΔG_solv_polar), and the nonpolar solvation energy (ΔG_solv_nonpolar) upon ligand binding:

ΔG_bind = ΔE_MM + ΔG_solv_polar + ΔG_solv_nonpolar

In studies of chroman derivatives targeting Rho-associated protein kinase (ROCK), molecular modeling has been crucial. For instance, in the analysis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, a derivative of the this compound scaffold, MM/GBSA calculations were performed to predict binding affinities. researchgate.net The results showed a strong correlation between the predicted binding free energies and the experimental bioactivities (IC50 values), validating the accuracy of the computational model. researchgate.net

Molecular docking studies for this class of compounds have indicated that hydrophobic interactions are a primary driving force for high potency. researchgate.net The chroman and pyridine (B92270) moieties fit into specific hydrophobic pockets within the kinase binding site. In related studies on 4-chromanone derivatives targeting opioid receptors, specific amino acid residues forming the binding pocket have been identified, including SER53, HIS54, SER55, and various others that form hydrogen bonds and van der Waals contacts with the ligand. jmbfs.org While the specific target differs, the principle of identifying key residues remains a cornerstone of molecular modeling.

Table 1: Example of Key Interacting Residues for Chromanone Derivatives in a Receptor Active Site

| Interacting Residue | Type of Interaction |

| SER53 | Hydrogen Bond |

| HIS54 | van der Waals |

| SER55 | Hydrogen Bond |

| TYR75 | van der Waals |

| LYS233 | van der Waals |

| TRP318 | van der Waals |

| ILE322 | van der Waals |

Note: This table is illustrative of key interacting residues identified for related chromanone scaffolds in a specific receptor site, based on findings from molecular docking studies. jmbfs.org

Mechanistic Insights into Isoform Selectivity

A significant challenge in drug design is achieving selectivity for a specific protein isoform, especially within highly homologous families like the ROCK kinases (ROCK1 and ROCK2). Computational studies provide deep mechanistic insights into the structural basis of isoform selectivity.

For the chroman derivative (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, which exhibits a 22.7-fold selectivity for ROCK2 over ROCK1, molecular modeling was key to understanding this preference. researchgate.net By analyzing the individual energy term contributions from the MM/GBSA calculations, researchers identified specific residues responsible for the observed selectivity. The analysis suggested that the differential interaction with Lys105 in ROCK1 versus Lys121 in ROCK2 is a critical determinant for the isoform selectivity of this compound. researchgate.net These residues, located at the same position in the aligned structures, likely have different orientations or electrostatic environments that the ligand can exploit, leading to a more favorable binding energy in ROCK2.

This ability to dissect the binding energy on a per-residue basis allows for a rational, structure-based approach to designing new analogs with even greater isoform selectivity. By modifying the ligand to enhance interactions with residues unique to the target isoform (like Lys121 in ROCK2) or to create unfavorable interactions with the off-target isoform (like Lys105 in ROCK1), selectivity can be systematically improved.

Table 2: Key Residues for Isoform Selectivity of a Chroman Derivative

| Kinase Isoform | Key Residue | Implication for Selectivity |

| ROCK1 | Lys105 | Contributes to differential binding energy compared to ROCK2 |

| ROCK2 | Lys121 | Contributes to higher affinity and selectivity of the compound |

Source: Data derived from molecular docking and MM/GBSA analysis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide. researchgate.net

In Silico ADMET Predictions and Drug-Likeness Assessment

Before extensive synthesis and biological testing, computational methods are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. This in silico screening helps to identify compounds with favorable pharmacokinetic profiles and to eliminate those likely to fail in later stages of drug development. nih.govplos.org

Drug-likeness is often initially assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular properties that influence oral bioavailability. nih.govrsc.org These rules evaluate parameters such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). rsc.org

For various chromene and pyridine-containing heterocyclic compounds, ADMET prediction studies are standard practice. mdpi.combohrium.comchimicatechnoacta.ru Computational tools and servers are used to calculate a range of physicochemical and pharmacokinetic properties. semanticscholar.orgnih.gov These analyses provide predictions on properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. semanticscholar.org The goal is to identify compounds that are readily absorbed, distribute to the target tissue, are metabolized at an appropriate rate, and are non-toxic. plos.orgmdpi.com

Table 3: Representative In Silico ADMET and Drug-Likeness Parameters

| Property | Description | Typical Acceptable Range |

| Molecular Weight (MW) | The mass of the molecule in Daltons. | < 500 |

| logP | The logarithm of the octanol/water partition coefficient, a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of O-H and N-H bonds. | < 5 |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | < 10 |

| Human Intestinal Absorption (%ABS) | Predicted percentage of the compound absorbed from the human intestine. | High (>80%) |

| Blood-Brain Barrier (BBB) Penetration | Prediction of whether the compound can cross the BBB. | Varies by therapeutic target |

| CYP Inhibition | Prediction of inhibition of key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). | Non-inhibitor preferred |

| Ames Test | Prediction of mutagenic potential. | Non-mutagenic |

Note: This table presents a general set of parameters and typical criteria used in in silico ADMET and drug-likeness assessments, based on common practices reported in the literature. nih.govrsc.orgmdpi.comsemanticscholar.orgnih.gov

Conclusion and Future Directions in 4 Chroman 3 Yl Pyridine Research

Current Understanding of 4-(Chroman-3-yl)pyridine Chemistry and Biology

Direct research on the specific molecule this compound is limited in publicly accessible literature. However, a foundational understanding can be inferred from the extensive research into its constituent parts and closely related analogues, such as chroman-4-ones and various chromenopyridine isomers. The chroman ring system is a prevalent motif in a multitude of bioactive natural products and synthetic compounds. mdpi.com Similarly, the pyridine (B92270) scaffold is a "privileged" structure in medicinal chemistry, present in numerous FDA-approved drugs. mdpi.com The fusion and linkage of these two heterocyclic systems have given rise to compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

The chemistry of related compounds often involves multi-component reactions or cyclization strategies to construct the fused ring system. For instance, the synthesis of 4-(pyridylmethyl)chroman-2-ones has been achieved through a doubly decarboxylative Michael-type addition, demonstrating a modern approach to creating C-C bonds in these hybrid molecules. nih.govresearchgate.net This suggests that the synthesis of this compound itself is feasible through established organic chemistry principles, likely involving the coupling of a chroman precursor with a pyridine derivative.

From a biological standpoint, derivatives of the broader chromenopyridine class have been investigated for various therapeutic applications. Some have shown potential as TNF-α inhibitors, estrogen receptor β-selective ligands, and agents with antifibrotic activities. nih.gov The structural combination of the chroman and pyridine moieties offers a unique three-dimensional architecture that can facilitate interactions with diverse biological targets.

Identification of Research Gaps and Challenges

The most significant research gap is the near-complete absence of dedicated studies on this compound itself. This presents both a challenge and an opportunity. Key challenges and unanswered questions include:

Stereochemistry: The chiral center at the C-3 position of the chroman ring means that this compound exists as a pair of enantiomers. The biological activity of such chiral molecules is often enantiomer-specific. There is a lack of research into the asymmetric synthesis of this compound and the differential biological activities of its (R) and (S)-enantiomers.

Structure-Activity Relationship (SAR): Without a library of analogues, no SAR data exists for this specific scaffold. The effects of substitutions on either the chroman or pyridine rings are completely unknown.

Pharmacokinetic Profile: There is no information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its metabolic stability, potential metabolites, and bioavailability is crucial for any drug development efforts.

Mechanism of Action: For related compounds, biological activities have been reported, but the precise molecular mechanisms often remain to be fully elucidated. For this compound, the primary biological targets are entirely speculative.

Prospects for Novel Synthetic Strategies and Optimized Analogues

Future research must begin with the development of efficient and stereoselective synthetic routes to this compound. Building on existing methodologies for related compounds, several strategies can be envisioned.

| Synthetic Strategy | Description | Potential Advantages | Related Literature |

| Doubly Decarboxylative Coupling | A Michael-type addition between a pyridylacetic acid derivative and a coumarin-3-carboxylic acid, followed by manipulation of the resulting chroman-2-one. | Utilizes readily available starting materials and offers a convergent approach to the core structure. | nih.gov |

| Multi-component Reactions (MCRs) | A one-pot reaction involving, for example, a salicylaldehyde (B1680747) derivative, an aminopyridine, and another component to construct the chroman-pyridine linkage. | High efficiency, atom economy, and rapid generation of molecular diversity. | nih.govresearchgate.net |

| Asymmetric Catalysis | The use of chiral catalysts to control the stereochemistry at the C-3 position during the formation of the chroman ring or in a cross-coupling step. | Direct access to enantiomerically pure compounds, which is critical for pharmacological studies. | nih.gov |

Once a reliable synthesis is established, the creation of optimized analogues will be the next logical step. A systematic SAR study would involve synthesizing derivatives with various substituents on both the chroman and pyridine rings to probe the electronic and steric requirements for biological activity.

Emerging Biological Targets and Untapped Therapeutic Potential

The therapeutic potential of this compound is currently untapped. Based on the activities of related chroman and pyridine-containing molecules, several areas warrant investigation.

Oncology: Chromone (B188151) and chromanone derivatives have demonstrated antiproliferative activity against various cancer cell lines, including breast and lung cancer. acs.orgpreprints.org Furthermore, some chromeno[3,2-c]pyridine derivatives have been evaluated for their ability to inhibit tumor growth. mdpi.com Screening this compound and its analogues against a panel of cancer cell lines could reveal novel anticancer agents.

Neurodegenerative Diseases: Monoamine oxidase (MAO) enzymes are key targets in the treatment of neurodegenerative disorders. Chromeno[3,2-c]pyridine derivatives have been identified as potent and selective inhibitors of MAO-A and MAO-B. mdpi.com Given the structural similarities, this compound could be explored for its potential as a MAO inhibitor.

Infectious Diseases: The fusion of chromene and pyridine rings has led to compounds with reported antibacterial and antimicrobial activities. nih.govnih.gov The unique scaffold of this compound could offer a novel pharmacophore for developing new antibiotics to combat drug-resistant pathogens. researchgate.net

The table below summarizes potential targets based on activities reported for related structural classes.

| Potential Therapeutic Area | Specific Biological Target | Rationale based on Related Compounds |

| Oncology | Sirtuin 2 (SIRT2), MEK1 Kinase, Tyrosine Kinases | Chroman-4-ones are SIRT2 inhibitors; other chromene derivatives show activity against various kinases involved in cell proliferation. acs.orgpreprints.org |

| Neuroinflammation | Tumor Necrosis Factor-α (TNF-α) | Chromeno[4,3-b]pyridine derivatives have been cited as potential TNF-α inhibitors. nih.gov |

| Neurodegenerative Disorders | Monoamine Oxidase A/B (MAO-A/B) | Chromeno[3,2-c]pyridine derivatives show potent and selective MAO inhibition. mdpi.com |

| Infectious Diseases | Bacterial DNA Gyrase | Chromenyl isoxazolone derivatives have been docked against bacterial DNA gyrase, suggesting a potential antibacterial mechanism. researchgate.net |

Advanced Computational Methodologies for Rational Drug Design and Discovery

Computational chemistry offers a powerful toolkit to accelerate the exploration of the this compound scaffold, mitigating the lack of initial experimental data.

Molecular Docking: Once potential biological targets are hypothesized (e.g., SIRT2, MAO-B), molecular docking can be used to predict the binding modes and affinities of the (R) and (S)-enantiomers of this compound. This can help prioritize synthetic efforts and explain stereo-specific activity. Computational studies on related chromone derivatives have successfully used docking to investigate binding interactions. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): DFT (Density Functional Theory) and QTAIM calculations can be employed to understand the electronic structure, molecular electrostatic potential, and reactivity of the molecule. d-nb.info These theoretical studies can provide insights into the molecule's stability and intermolecular interaction capabilities, guiding the design of analogues with improved properties. researchgate.net

Pharmacophore Modeling: As a small library of active analogues becomes available, pharmacophore models can be generated. These models define the essential three-dimensional arrangement of chemical features required for biological activity, enabling virtual screening of large compound databases to identify novel hits with diverse core structures.

ADME Prediction: In silico tools can provide early predictions of the pharmacokinetic properties of this compound and its derivatives, helping to identify and address potential liabilities such as poor metabolic stability or low bioavailability at an early stage of the design cycle.

By integrating these advanced computational methods with targeted synthetic chemistry and biological screening, the research gaps surrounding this compound can be systematically addressed, paving the way for the rational design and discovery of new chemical entities for therapeutic use.

Q & A

Q. How are global reactivity descriptors calculated for this compound?

- Methodology : Use Koopmans’ theorem to derive ionization potential (IP = -EHOMO), electron affinity (EA = -ELUMO), and chemical hardness (η = (IP – EA)/2). For 4-(1-aminoethyl)pyridine, η = 3.04 eV (B3LYP), indicating moderate electrophilicity .

- Application : High electrophilicity index (ω = μ²/2η, where μ = (IP + EA)/2) predicts reactivity toward nucleophiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.